Isofuranodiene

Übersicht

Beschreibung

Isofuranodiene is a natural sesquiterpene, primarily found in the essential oil of wild celery (Smyrnium olusatrum L., Apiaceae) . This compound is known for its myrrh-like aroma and has been studied for its various biological activities, including its potential as a botanical insecticide and its protective effects against oxidative stress and inflammation .

Vorbereitungsmethoden

Isofuranodiene can be isolated from the essential oil of Smyrnium olusatrum through crystallization . The essential oil is first extracted from the plant material, and then this compound is crystallized and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis . Industrial production methods may involve the encapsulation of this compound in stable microemulsions to enhance its solubility and stability .

Analyse Chemischer Reaktionen

Isofuranodiene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the structure of this compound, potentially leading to the formation of less active isomers.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like silver triflate (AgCF3SO3) for chemical stabilization . Major products formed from these reactions include curzerene, a less active isomer of this compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1. Antiproliferative Activity

Isofuranodiene has demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB 231, BT 474) and prostate (PC 3) cancers. In studies, it was found to induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells, suggesting its potential as an anticancer agent with minimal side effects. The compound's effectiveness was evaluated through drug washout experiments, indicating that its antiproliferative effect is both concentration- and time-dependent. The best results were observed in prostate cancer cells with an IC50 value of 29 µM, comparable to that of cisplatin .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. This inhibition disrupts the growth of cancer cells, making this compound a candidate for further investigation as a therapeutic agent against various malignancies.

Neuroprotective Effects

1. Neuritogenic Activity

Recent studies have highlighted the neuritogenic properties of this compound, showing that it promotes neurite outgrowth in neuronal cells. At specific concentrations, it enhances the differentiation of PC-12 pheochromocytoma cells, indicating its potential as a neurotrophic agent. This activity suggests that this compound could be beneficial in treating neurodegenerative diseases by mimicking nerve growth factor activity .

2. Protection Against Oxidative Stress

This compound has also been investigated for its protective effects against oxidative stress and inflammation in animal models. Pre-treatment with this compound showed promising results in mitigating acute ischemic stroke effects, highlighting its potential role in neuroprotection .

Antiprotozoal Applications

1. Potential Against Trypanosomiasis

Research indicates that this compound may serve as an antiprotozoal agent against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Its inclusion in combination treatments could enhance therapeutic efficacy against this neglected tropical disease, although further studies are required to establish its effectiveness in clinical settings .

Summary of Applications

Wirkmechanismus

Isofuranodiene exerts its effects through various molecular targets and pathways. It reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, and inhibits the expression of nuclear factor kappa B . Additionally, it reduces lipid peroxidation, which is a marker of oxidative stress . These actions contribute to its protective effects in conditions like ischemic stroke.

Vergleich Mit ähnlichen Verbindungen

Isofuranodiene is similar to other sesquiterpenes such as germacrone, which is also found in the essential oil of Smyrnium olusatrum . this compound is unique due to its specific chemical structure and its ability to undergo Cope rearrangement, forming the less active isomer curzerene . This rearrangement and its biological activities distinguish this compound from other similar compounds.

Similar Compounds

- Germacrone

- Curzerene

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Biologische Aktivität

Isofuranodiene is a natural sesquiterpene primarily isolated from the wild celery plant (Smyrnium olusatrum). This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, hepatoprotective, and neuritogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluated its activity on breast (MDA-MB 231, BT 474) and prostate (PC 3) cancer cells. The results indicated:

- IC50 Values :

- PC 3 Cells : 29 μM

- MDA-MB 231 Cells : 59 μM

- BT 474 Cells : 55 μM

The compound exhibited a dose-dependent inhibition of cell viability, with significant growth inhibition observed at concentrations starting from 15 μM up to 120 μM. Notably, this compound induced apoptosis in PC 3 cells as confirmed by Hoechst staining assays, indicating its potential as an anticancer agent with lower cytotoxicity towards non-tumorigenic cells (CHO and HEK 293) compared to tumor cells .

| Cell Line | IC50 (μM) | Cell Viability at 15 μM (%) | Cell Viability at 120 μM (%) |

|---|---|---|---|

| MDA-MB 231 | 59 | 91 ± 4.10 | 20 ± 2.45 |

| BT 474 | 55 | 89 ± 5.20 | 19 ± 8.05 |

| PC 3 | 29 | 90 ± 5.10 | 13 ± 1.24 |

Hepatoprotective Effects

Research has also highlighted the hepatoprotective properties of this compound. In a study involving rats subjected to D-galactosamine/lipopolysaccharide-induced liver injury, this compound demonstrated protective effects against liver damage, suggesting its potential utility in treating liver disorders .

Neuritogenic Activity

This compound has been identified as a neuritogenic compound, promoting neurite outgrowth in neuronal cells. This property indicates its potential application in neuroregenerative therapies and as a treatment for neurodegenerative diseases .

Anti-parasitic Activity

Recent studies have shown that this compound exhibits selective inhibitory activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. The compound demonstrated an IC50 value of 0.6 μg/ml , indicating strong antiparasitic properties that could be leveraged in developing new treatments for this disease .

Anti-inflammatory and Analgesic Properties

This compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammation markers in various experimental models, suggesting its potential role in managing inflammatory conditions .

Summary of Biological Activities

The following table summarizes the various biological activities attributed to this compound based on current research findings.

| Biological Activity | Observations/Findings |

|---|---|

| Anticancer | Significant antiproliferative effects; induces apoptosis |

| Hepatoprotective | Protects against liver injury in rat models |

| Neuritogenic | Promotes neurite outgrowth |

| Anti-parasitic | Inhibitory activity against Trypanosoma brucei |

| Anti-inflammatory | Reduces inflammation markers |

Eigenschaften

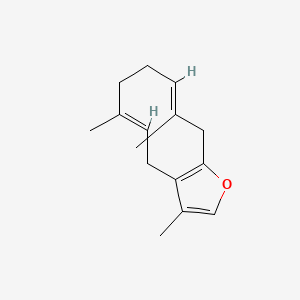

IUPAC Name |

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHYHOJPKFEK-ADUATRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19912-61-9, 57566-47-9 | |

| Record name | Furanodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofuranodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.